7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
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Overview
Description
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzodioxine, a bicyclic structure containing a benzene ring fused with a dioxine ring
Preparation Methods
The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine followed by the introduction of a carbonyl chloride group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride include:
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a carbonyl chloride group, leading to different reactivity and applications.
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride: Lacks the chlorine atom, which affects its chemical properties and reactivity.
Properties
Molecular Formula |
C9H6Cl2O3 |
---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-7-carbonyl chloride |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2H2 |
InChI Key |
FZZLWZWGTZAIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)C(=O)Cl |
Origin of Product |
United States |
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